![molecular formula C14H19NO B2673112 3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 138660-53-4](/img/structure/B2673112.png)
3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol
Descripción
3-Benzyl-8-azababicyclo[3.2.1]octan-3-ol is a bicyclic tertiary alcohol with a benzyl substituent on the nitrogen atom of the 8-azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₁₄H₁₉NO (average mass: 217.31 g/mol), and it exists as a racemic mixture or in stereospecific forms depending on synthetic routes . The compound’s structure features a rigid bicyclic core, with the hydroxyl group at position 3 and the benzyl group at position 8, influencing its pharmacokinetic and pharmacodynamic properties. It is a key intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting dopamine D2-like and serotonin receptors .
Propiedades
IUPAC Name |
3-benzyl-8-azabicyclo[3.2.1]octan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(8-11-4-2-1-3-5-11)9-12-6-7-13(10-14)15-12/h1-5,12-13,15-16H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSJZKTVBGLHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138660-53-4 | |
Record name | 3-benzyl-8-azabicyclo[3.2.1]octan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric cycloadditions and desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often require precise control of temperature, solvents, and catalysts to ensure high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Specific details on industrial production methods are less commonly disclosed in public literature.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.
Aplicaciones Científicas De Investigación
Synthesis and Preparation Methods
The synthesis of 3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol typically involves enantioselective construction methods, such as asymmetric cycloadditions and desymmetrization processes from achiral tropinone derivatives. These methodologies are crucial for producing the compound with high purity and yield.
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules, making it valuable in organic synthesis.
Biology
- Enzyme Interactions : It is utilized in studies related to enzyme interactions, particularly in exploring its effects on neurotransmitter systems.
- Receptor Binding Studies : The compound acts as a selective antagonist for the kappa opioid receptor (KOR), which is significant for its potential therapeutic applications in pain management and mood disorders.
Pharmaceutical Development
- Analgesics and Anti-inflammatory Drugs : It plays a crucial role in the synthesis of pharmaceuticals aimed at enhancing efficacy while minimizing side effects.
Neuroscience Research
- Understanding Neurological Disorders : The compound aids in the investigation of neurotransmitter systems, contributing to the development of targeted therapies for neurological conditions.
Industrial Applications
- Agrochemicals Production : It is also explored for its potential in synthesizing agrochemicals, thereby impacting agricultural productivity.
Research indicates that this compound exhibits several biological activities:
- Opioid Receptor Modulation : It influences opioid receptor pathways, which are critical for pain perception.
- Monoamine Neurotransmitter Reuptake Inhibition : This property may enhance its effectiveness in treating mood disorders.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Pain Management Studies : Research has demonstrated that compounds similar to this compound can effectively modulate pain pathways through KOR antagonism.
- Neurotransmitter Interaction Studies : Investigations into its interaction with serotonin and dopamine receptors have provided insights into its potential applications in treating depression and anxiety disorders.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .
Comparación Con Compuestos Similares
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in drug design. Below is a detailed comparison of 3-benzyl-8-azabicyclo[3.2.1]octan-3-ol with structurally and functionally related analogs:
Substituent Variations on the Bicyclic Core
Key Observations :
- The benzyl group in the target compound enhances lipophilicity and receptor-binding versatility compared to smaller alkyl substituents (e.g., methyl or cyclobutyl) .
- Cyclobutyl and isopropyl substituents reduce steric bulk but may compromise binding affinity in CNS targets due to decreased π-π interactions .
Aryl-Substituted Analogs
Key Observations :
- Aryl substituents (e.g., 4-chlorophenyl, 2-naphthyl) significantly enhance dopamine D2 receptor affinity compared to the benzyl group, likely due to improved hydrophobic interactions .
- The benzyl group offers synthetic flexibility for further functionalization, such as coupling with sulfonyl or thioether groups to modulate selectivity .
Stereochemical and Conformational Comparisons
- 2α,4α-Dibenzyl-3α-tropanol (I) vs. 2α,4α-Dibenzyl-3β-tropanol (II): Both isomers share the 8-azabicyclo[3.2.1]octane core but differ in hydroxyl group orientation (3α vs. 3β). Crystal structures reveal distinct ring conformations: the piperidine ring adopts a chair conformation, while the pyrrolidine ring is in an envelope conformation. These differences impact solubility and receptor docking .
- This compound :
- Stereochemistry at position 3 (endo vs. exo) influences metabolic stability. For example, exo-hydroxy derivatives exhibit faster hepatic clearance due to increased exposure to oxidative enzymes .
Actividad Biológica
3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol is a compound that belongs to the class of bicyclic amines, specifically the azabicyclo[3.2.1]octane derivatives. Its unique structure, characterized by a benzyl group, enhances its chemical reactivity and biological activity, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 231.29 g/mol. The compound features a bicyclic framework that contributes to its ability to interact with various biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the central nervous system (CNS). The compound acts as a selective antagonist for the kappa opioid receptor (KOR), which is significant for its potential therapeutic applications in pain management and mood disorders .
Key Mechanisms:
- Receptor Binding : The compound's structure allows it to fit into binding sites on KOR, modulating receptor activity.
- Enzyme Interaction : It may influence enzyme pathways related to neurotransmitter systems, particularly those involving monoamines .
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Opioid Receptor Modulation :
- Monoamine Neurotransmitter Reuptake Inhibition :
Research Findings and Case Studies
Several studies have highlighted the biological relevance of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multi-step reactions involving hydrolysis, oxidation, and alkylation. For example, derivatives of 8-azabicyclo[3.2.1]octan-3-ol are synthesized by reacting aryl-substituted precursors with hydrazine in ethanol under reflux, followed by purification via TLC or column chromatography . Key intermediates are confirmed using H NMR, C NMR, IR spectroscopy, and mass spectrometry to verify regiochemistry and purity .
Q. How is the stereochemistry of this compound resolved?
- Methodology : Stereochemical assignments rely on crystallography and NMR data. The bicyclic framework's endo/exo configuration is determined using NOE (Nuclear Overhauser Effect) experiments and X-ray diffraction. For instance, IUPAC nomenclature guidelines (e.g., "rel-(1R,3s,5S)") are applied to define absolute configurations .
Q. What are the primary pharmacological targets of this compound?
- Methodology : Early studies focus on receptor binding assays. The scaffold is structurally similar to dopamine D2-like receptor ligands, where substituents on the aryl ring (e.g., 4-bromo or 4-fluoro groups) modulate affinity. Radioligand displacement assays using H-spiperone or H-raclopride are standard for evaluating D2 receptor interactions .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for sigma-2 receptors over sigma-1?
- Methodology : Introducing electron-withdrawing groups (e.g., 5-fluorobenzofuran) to the bicyclic core improves sigma-2 selectivity. Competitive binding assays using H-DTG (di-o-tolylguanidine) for sigma-1 and sigma-2 subtypes are critical. Derivatives with a 5-methoxybenzofuran moiety exhibit >100-fold selectivity for sigma-2 receptors .
Q. What strategies mitigate oxidative degradation during synthesis?
- Methodology : Air-sensitive intermediates (e.g., bromophenyl derivatives) require inert atmospheres (N/Ar) and antioxidants like BHT (butylated hydroxytoluene). Purity is monitored via GC-MS, and degradation products are identified using LC-HRMS. For example, rapid reddening of brominated analogs in air necessitates strict oxygen exclusion .
Q. How do ring-puckering dynamics influence receptor binding?
- Methodology : Computational modeling (DFT or MD simulations) quantifies puckering amplitudes using Cremer-Pople coordinates . Experimental validation involves synthesizing constrained analogs (e.g., methylthio substituents) and comparing binding affinities. A study showed that reduced puckering flexibility in 8-azabicyclo derivatives correlates with higher D2 receptor occupancy .
Q. What analytical methods resolve enantiomeric impurities in final products?
- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection are employed. For example, rel-(1R,3s,5S)-8-methyl derivatives are resolved using hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid, achieving >99% enantiomeric excess .
Data Contradictions and Validation
- Synthetic Yields : Reported yields for similar compounds vary (e.g., 48–72% for aryl-substituted derivatives ). These discrepancies may arise from reaction scale, purity of starting materials, or workup protocols. Reproducibility requires strict adherence to published protocols and validation via independent synthesis .
- Receptor Affinity : Sigma-2 selectivity claims in conflict with earlier studies emphasizing D2 receptor activity . Researchers should validate findings using orthogonal assays (e.g., functional cAMP assays for D2 receptors vs. calcium flux for sigma-2).
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.